![molecular formula C21H19BrN4O3 B269552 N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

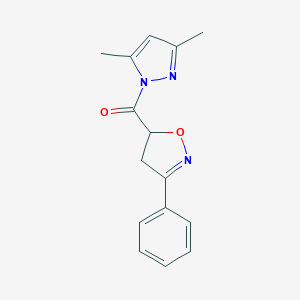

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide, commonly known as BDMBH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BDMBH is a hydrazide derivative of benzohydrazide, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDMBH is not fully understood. However, it has been proposed that BDMBH inhibits the activity of various enzymes and receptors involved in the pathogenesis of various diseases. For example, in cancer, BDMBH has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in the invasion and metastasis of cancer cells. BDMBH has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical and Physiological Effects:

BDMBH has been shown to have various biochemical and physiological effects. In cancer, BDMBH has been shown to induce apoptosis and cell cycle arrest, inhibit the migration and invasion of cancer cells, and regulate the expression of various genes involved in these processes. In inflammation, BDMBH has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells into inflamed tissues, and regulate the expression of various genes involved in these processes. In neurodegenerative disorders, BDMBH has been shown to protect neurons from oxidative stress and apoptosis, reduce inflammation, and regulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

BDMBH has several advantages and limitations for lab experiments. One of the advantages is its low molecular weight, which allows for easy penetration into cells and tissues. BDMBH is also stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research on BDMBH. One of the future directions is to investigate the potential therapeutic applications of BDMBH in other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another future direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by BDMBH. Furthermore, the development of novel drug delivery systems for BDMBH may improve its bioavailability and pharmacokinetics, thereby enhancing its therapeutic potential.

Synthesis Methods

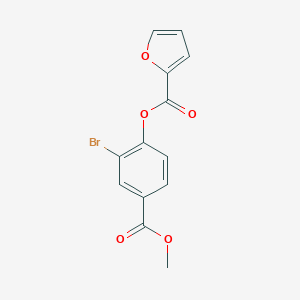

BDMBH has been synthesized using various methods, including the condensation reaction of 4-bromoacetophenone, 2,5-dimethylpyrrole, and 3-nitro-4-methylbenzohydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture was refluxed for several hours, and the product was obtained by recrystallization from ethanol. The structure of BDMBH was confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

BDMBH has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, BDMBH has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDMBH has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. In inflammation, BDMBH has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, BDMBH has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the progression of these disorders.

properties

Product Name |

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide |

|---|---|

Molecular Formula |

C21H19BrN4O3 |

Molecular Weight |

455.3 g/mol |

IUPAC Name |

N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C21H19BrN4O3/c1-13-4-5-16(11-20(13)26(28)29)21(27)24-23-12-17-10-14(2)25(15(17)3)19-8-6-18(22)7-9-19/h4-12H,1-3H3,(H,24,27)/b23-12+ |

InChI Key |

YWYMTLFXXHJRHK-FSJBWODESA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C)[N+](=O)[O-] |

SMILES |

CC1=C(C=C(C=C1)C(=O)NN=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)Br)C)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)

![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)

![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)

![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)

![N-[4-(cyclohexyloxy)phenyl]acetamide](/img/structure/B269486.png)

![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)

![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)